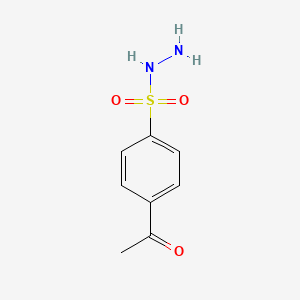![molecular formula C8H4F3NO B12867990 2-(Difluoromethyl)-5-fluorobenzo[d]oxazole](/img/structure/B12867990.png)
2-(Difluoromethyl)-5-fluorobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-5-fluorobenzo[d]oxazole is a heterocyclic compound that contains both fluorine and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and materials science. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-fluorobenzo[d]oxazole typically involves the introduction of difluoromethyl and fluorine groups onto an oxazole ring. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-5-fluorobenzoic acid with difluoromethyl ketone in the presence of a dehydrating agent can yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-fluorobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the substituents.
Substitution: Halogen substitution reactions are common, where the fluorine atoms can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of halogenated oxazoles .
Scientific Research Applications
2-(Difluoromethyl)-5-fluorobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new pharmaceuticals.
Industry: The compound is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-fluorobenzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to its biological effects. The compound may inhibit certain enzymes or modulate receptor activity, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethyl)benzoxazole: Lacks the additional fluorine atom, which may affect its biological activity.
5-Fluorobenzoxazole: Contains only one fluorine atom, leading to different chemical properties.
2-(Trifluoromethyl)benzoxazole: The trifluoromethyl group provides different steric and electronic effects compared to the difluoromethyl group.
Uniqueness
2-(Difluoromethyl)-5-fluorobenzo[d]oxazole is unique due to the presence of both difluoromethyl and fluorine groups, which confer enhanced stability and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H4F3NO |
|---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F3NO/c9-4-1-2-6-5(3-4)12-8(13-6)7(10)11/h1-3,7H |
InChI Key |
RCXKNLWNPOXWBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(O2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



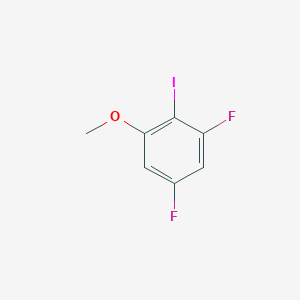
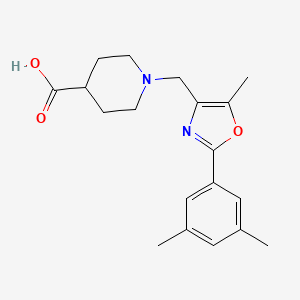
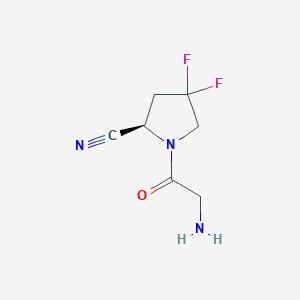
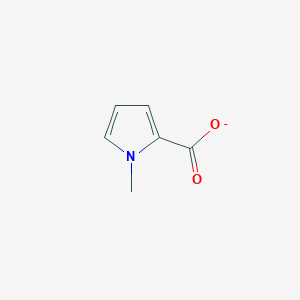

![tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12867962.png)


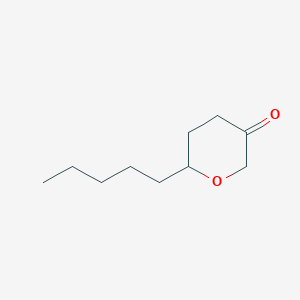
![2-(Chloromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B12867981.png)
![(3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B12867989.png)

